molecular formula C4H4FN3 B6210261 5-fluoropyrazin-2-amine CAS No. 2091023-72-0

5-fluoropyrazin-2-amine

Cat. No.: B6210261
CAS No.: 2091023-72-0
M. Wt: 113.1
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Description

5-Fluoropyrazin-2-amine is an organic compound that belongs to the class of fluorinated heterocycles It is characterized by the presence of a fluorine atom attached to the pyrazine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoropyrazin-2-amine typically involves the introduction of a fluorine atom into the pyrazine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the pyrazine ring is replaced by a fluorine atom using a fluorinating agent such as potassium fluoride or cesium fluoride. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method is the direct fluorination of pyrazine derivatives using elemental fluorine or other fluorinating reagents under controlled conditions. This approach can yield high purity products and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base and a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Scientific Research Applications

5-Fluoropyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridin-2-amine
  • 5-Fluoroquinoxalin-2-amine
  • 5-Fluoropyrimidin-2-amine

Uniqueness

Compared to similar compounds, 5-fluoropyrazin-2-amine exhibits unique properties due to the pyrazine ring’s electronic structure and the fluorine atom’s influence

Properties

CAS No.

2091023-72-0

Molecular Formula

C4H4FN3

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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